molecular formula C11H8Br2N2O3S B12014531 5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B12014531
M. Wt: 408.07 g/mol
InChI Key: CBUYLUSKCYGJAK-UHFFFAOYSA-N
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Description

5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinedione core with a dibromo-furyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the following steps:

    Formation of the Pyrimidinedione Core: The initial step involves the condensation of urea with an appropriate β-diketone under acidic conditions to form the pyrimidinedione core.

    Introduction of the Dibromo-Furyl Group: The dibromo-furyl group is introduced via a Knoevenagel condensation reaction. This involves the reaction of the pyrimidinedione core with 4,5-dibromo-2-furaldehyde in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dibromo substituents, potentially leading to debromination and the formation of less brominated analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized furyl derivatives.

    Reduction: Debrominated or partially debrominated products.

    Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be useful in designing drugs that target specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with various molecular targets. The dibromo-furyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-Bromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(3-Bromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-[(4,5-Dimethyl-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

The presence of the dibromo-furyl group in 5-[(4,5-Dibromo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione distinguishes it from other similar compounds. This structural feature imparts unique reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8Br2N2O3S

Molecular Weight

408.07 g/mol

IUPAC Name

5-[(4,5-dibromofuran-2-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H8Br2N2O3S/c1-14-9(16)6(10(17)15(2)11(14)19)3-5-4-7(12)8(13)18-5/h3-4H,1-2H3

InChI Key

CBUYLUSKCYGJAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(O2)Br)Br)C(=O)N(C1=S)C

Origin of Product

United States

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